N-(3-phenylpropyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
Description
N-(3-phenylpropyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused pyrrolo-pyrimidine core. The molecule is characterized by a 3-phenylpropyl substituent attached to the carboxamide group at position 6 of the bicyclic system. This compound is disclosed in patent literature as part of a class of Bcl-xL protein inhibitors, which are investigated for their pro-apoptotic activity in cancer therapy . Its mechanism involves disrupting protein-protein interactions critical for cancer cell survival, positioning it as a candidate for targeted oncology applications.
Properties
IUPAC Name |
N-(3-phenylpropyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(18-8-4-7-13-5-2-1-3-6-13)20-10-14-9-17-12-19-15(14)11-20/h1-3,5-6,9,12H,4,7-8,10-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUYUGFEJSXQJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylpropyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can be achieved through various methods. One common approach involves the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of a copper catalyst. This method utilizes CuCl and 6-methylpicolinic acid as the catalytic system, with NaI as an additive . Another method involves the use of microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-phenylpropyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as NaClO2 and TEMPO.
Reduction: Reduction reactions can be performed using reducing agents like NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: NaClO2, TEMPO, NaClO, SOCl2, and dimethylamine.
Reduction: NaBH4 in the presence of suitable solvents.
Substitution: Various nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines.
Scientific Research Applications
N-(3-phenylpropyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-phenylpropyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. The compound’s anti-inflammatory effects are attributed to its ability to inhibit the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Analogues in Bcl-xL Inhibition (Patent Derivatives)
The patent from highlights several structurally related bicyclic derivatives, including 6,7-dihydro-5H-pyrido[2,3-c]pyridazines and 5H,6H,7H,8H,9H-pyridazino[3,4-b]azepines. These compounds share the same therapeutic target (Bcl-xL) but differ in core heterocyclic systems:
| Compound Class | Core Structure | Key Substituents | Biological Target | Therapeutic Use |
|---|---|---|---|---|
| Target Compound | Pyrrolo[3,4-d]pyrimidine | N-(3-phenylpropyl) carboxamide | Bcl-xL | Cancer (pro-apoptotic) |
| 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine | Pyrido-pyridazine | Variable alkyl/aryl groups | Bcl-xL | Cancer, autoimmune diseases |
| Pyridazino[3,4-b]azepine | Azepine-fused pyridazine | Cyclic amine substituents | Bcl-xL | Immune system disorders |
Key Findings :
- Substituents like the 3-phenylpropyl group likely influence solubility and membrane permeability, critical for intracellular target engagement.
Ribociclib Succinate: A Clinically Approved Analog
Ribociclib succinate (KISQALI®), described in , shares a pyrrolo-pyrimidine carboxamide backbone but differs in annellation and substitution:
| Parameter | Target Compound | Ribociclib Succinate |
|---|---|---|
| Core Structure | Pyrrolo[3,4-d]pyrimidine | Pyrrolo[2,3-d]pyrimidine |
| Substituents | N-(3-phenylpropyl) | 7-cyclopentyl, piperazine-linked pyridine |
| Biological Target | Bcl-xL | CDK4/6 |
| Therapeutic Use | Preclinical (pro-apoptotic) | Approved for HR+/HER2- breast cancer |
| Pharmacokinetic Profile | Undisclosed (patent stage) | High oral bioavailability, CYP3A4 substrate |
Structural Insights :
- The annellation shift from pyrrolo[3,4-d] to [2,3-d] in ribociclib alters the spatial orientation of substituents, enabling selective CDK4/6 inhibition .
- The 3-phenylpropyl group in the target compound may confer greater lipophilicity compared to ribociclib’s polar piperazine moiety, impacting blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
